molecular formula C19H20ClN5O3 B2591777 3-(2-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 903859-83-6

3-(2-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2591777
CAS RN: 903859-83-6
M. Wt: 401.85
InChI Key: VULHBSHHVRISHH-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H20ClN5O3 and its molecular weight is 401.85. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Pharmacological Potential

Research on similar purine derivatives has shown their potential in targeting serotoninergic and dopaminergic receptors, suggesting their use in the development of antidepressant and anxiolytic agents. For instance, arylpiperazinylalkyl purine-2,4-diones have been synthesized and tested for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors, identifying compounds with potent receptor ligands and potential pharmacological applications in treating depression and anxiety (Zagórska et al., 2015). Docking studies further supported the importance of substituents at certain positions of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors.

Antiviral Activity

The synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, a related class of purine analogues, have been explored. These compounds were evaluated against type 1 herpes, type 13 rhino, and type 3 parainfluenza viruses in tissue culture, showing moderate activity against some strains at non-toxic dosage levels (Kim et al., 1978). This research suggests potential antiviral applications for structurally similar purine derivatives.

Neuroprotective and Antioxidant Properties

Recent studies have designed N9-benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones as dual-target-directed ligands combining A2A adenosine receptor (AR) antagonistic activity with blockade of monoamine oxidase B (MAO-B), showing promise for neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019). This research indicates the potential for purine derivatives in developing treatments that offer both symptomatic relief and disease-modifying effects.

Synthesis and Chemical Properties

The chemical synthesis and properties of mesoionic purinone analogs have been studied, showcasing the versatility and reactivity of purine derivatives, which can be useful in creating more complex molecules for various scientific applications (Coburn & Taylor, 1982).

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3/c1-12-10-24-15-16(21-18(24)23(12)8-5-9-26)22(2)19(28)25(17(15)27)11-13-6-3-4-7-14(13)20/h3-4,6-7,10,26H,5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULHBSHHVRISHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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